6-Chloro-7-fluoro-1H-indazole
Description
6-Chloro-7-fluoro-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2 of the fused benzene ring. The compound features chlorine and fluorine substituents at the 6- and 7-positions, respectively (Figure 1). Indazole scaffolds are widely explored in medicinal chemistry due to their versatility in binding to biological targets, particularly kinases and enzymes involved in cancer and inflammatory pathways . The introduction of halogens like chlorine and fluorine enhances lipophilicity, metabolic stability, and target affinity, making this compound a promising candidate for drug discovery .
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-7-fluoro-1H-indazole |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |
InChI Key |
XRYQFEAYGSQPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed reaction to form N–N bonds in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of 6-Chloro-7-fluoro-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized indazole compounds.
Scientific Research Applications
6-Chloro-7-fluoro-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 6-Chloro-7-fluoro-1H-indazole, the following structurally related compounds are analyzed:
Structural Analogues
2.1.1 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
- Core Structure : Benzoimidazole (two nitrogen atoms at positions 1 and 3).
- Substituents : Fluorine at position 5, a bulky benzo[d][1,3]dioxol-5-yloxy group, and a substituted phenyl ring.
- Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in the presence of sodium metabisulfite and DMF under nitrogen .
- The bulky substituents may hinder membrane permeability but improve target specificity .
2.1.2 6-Fluoro-1H-indole-2-carboxylic acid
- Core Structure : Indole (one nitrogen atom at position 1).
- Substituents : Fluorine at position 6 and a carboxylic acid group at position 2.
- Applications : Serves as a synthetic intermediate for antiviral and anticancer agents. The carboxylic acid group introduces hydrogen-bonding capacity, enhancing interactions with polar biological targets .
2.1.3 6-Chloro-2(3H)-benzothiazolone
- Core Structure : Benzothiazolone (sulfur and nitrogen in the heterocycle).
- Substituents : Chlorine at position 5.
- Applications : Used in polymer chemistry and as a corrosion inhibitor. The thiazolone ring confers distinct electronic properties compared to indazole .
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